molecular formula C9H18ClNO3Si B409010 1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No.: B409010
M. Wt: 251.78g/mol
InChI Key: UUAJXEFNSAXRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a unique organosilicon compound with a complex bicyclic structure. It is known for its stability and versatility in various chemical reactions. The compound has a molecular formula of C9H18ClNO3Si and a molecular weight of 251.783 g/mol .

Preparation Methods

The synthesis of 1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of chloromethylsilane with a suitable amine and an appropriate oxygen donor. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity . Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a silanol or siloxane compound .

Scientific Research Applications

1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its ability to undergo various chemical transformations. The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity. The compound can interact with molecular targets through covalent bonding or coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H18ClNO3Si

Molecular Weight

251.78g/mol

IUPAC Name

1-(chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C9H18ClNO3Si/c1-9(2)7-14-15(8-10)12-5-3-11(9)4-6-13-15/h3-8H2,1-2H3

InChI Key

UUAJXEFNSAXRBF-UHFFFAOYSA-N

SMILES

CC1(CO[Si]2(OCCN1CCO2)CCl)C

Canonical SMILES

CC1(CO[Si]2(OCCN1CCO2)CCl)C

Origin of Product

United States

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